molecular formula C12H11F6N3O3 B2582782 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid CAS No. 2379947-16-5

1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid

Cat. No.: B2582782
CAS No.: 2379947-16-5
M. Wt: 359.228
InChI Key: XMZMFDZUVVGZSY-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid is a compound that combines a trifluoromethyl-substituted pyridine ring with a piperazin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 2-chloro-5-trifluoromethylpyridine, is reacted with piperazine under basic conditions to form 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine.

    Cyclization: The intermediate is then cyclized to form the piperazin-2-one ring. This step often involves the use of a dehydrating agent such as trifluoroacetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the reduced piperazine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in the study of receptor-ligand interactions due to its ability to bind to specific receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazin-2-one moiety can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Comparison

Compared to similar compounds, 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to the presence of both the trifluoromethyl group and the piperazin-2-one ring. This combination imparts distinct chemical properties, such as increased stability and specific binding affinities, making it particularly useful in medicinal chemistry and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O.C2HF3O2/c11-10(12,13)8-5-7(1-2-15-8)16-4-3-14-6-9(16)17;3-2(4,5)1(6)7/h1-2,5,14H,3-4,6H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZMFDZUVVGZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=NC=C2)C(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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